![molecular formula C14H22N2O6 B3137047 3-{N-[2-(3-carboxypropanoylamino)cyclohexyl]carbamoyl}propanoic acid CAS No. 431941-37-6](/img/structure/B3137047.png)
3-{N-[2-(3-carboxypropanoylamino)cyclohexyl]carbamoyl}propanoic acid
Overview
Description
3-{N-[2-(3-carboxypropanoylamino)cyclohexyl]carbamoyl}propanoic acid (3-NCPPA) is a small molecule that has been studied for its potential as a therapeutic agent in a wide range of diseases. It has been studied for its ability to modulate the activity of enzymes involved in cellular metabolism and signaling, as well as its potential to act as an anti-inflammatory agent. 3-NCPPA has also been studied for its ability to inhibit the growth of cancer cells and to induce apoptosis.
Scientific Research Applications
3-{N-[2-(3-carboxypropanoylamino)cyclohexyl]carbamoyl}propanoic acid has been studied for its potential to modulate the activity of enzymes involved in cellular metabolism and signaling. It has been studied for its ability to inhibit the growth of cancer cells and to induce apoptosis. In addition, this compound has been studied for its potential to act as an anti-inflammatory agent. It has also been studied for its potential to inhibit the activity of enzymes involved in the formation of reactive oxygen species, as well as its potential to act as an antioxidant.
Mechanism of Action
The mechanism of action of 3-{N-[2-(3-carboxypropanoylamino)cyclohexyl]carbamoyl}propanoic acid is not yet fully understood. However, it is believed to modulate the activity of enzymes involved in cellular metabolism and signaling. It has been shown to inhibit the activity of enzymes involved in the formation of reactive oxygen species, as well as its potential to act as an antioxidant.
Biochemical and Physiological Effects
This compound has been studied for its potential to modulate the activity of enzymes involved in cellular metabolism and signaling. It has been shown to inhibit the activity of enzymes involved in the formation of reactive oxygen species, as well as its potential to act as an antioxidant. In addition, this compound has been studied for its potential to act as an anti-inflammatory agent. It has also been studied for its potential to inhibit the growth of cancer cells and to induce apoptosis.
Advantages and Limitations for Lab Experiments
The advantages of using 3-{N-[2-(3-carboxypropanoylamino)cyclohexyl]carbamoyl}propanoic acid in laboratory experiments include its ability to modulate the activity of enzymes involved in cellular metabolism and signaling, as well as its potential to act as an anti-inflammatory agent. In addition, this compound has been shown to inhibit the growth of cancer cells and to induce apoptosis. The main limitation of using this compound in laboratory experiments is that the mechanism of action is not yet fully understood.
Future Directions
The potential future directions for the research of 3-{N-[2-(3-carboxypropanoylamino)cyclohexyl]carbamoyl}propanoic acid include further studies to better understand its mechanism of action and its potential therapeutic applications. In addition, further studies are needed to determine the optimal dosage and administration route for this compound. Further studies are also needed to determine the long-term safety and efficacy of this compound. Finally, further studies are needed to explore the potential of this compound as a therapeutic agent in other diseases.
properties
IUPAC Name |
4-[[2-(3-carboxypropanoylamino)cyclohexyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O6/c17-11(5-7-13(19)20)15-9-3-1-2-4-10(9)16-12(18)6-8-14(21)22/h9-10H,1-8H2,(H,15,17)(H,16,18)(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMIVLQAOAGSSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)CCC(=O)O)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dichloro{(1R,2R)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II)](/img/structure/B3136970.png)
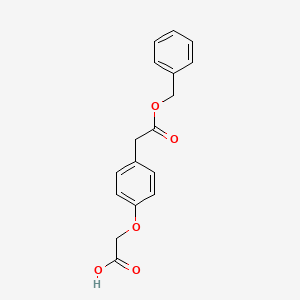






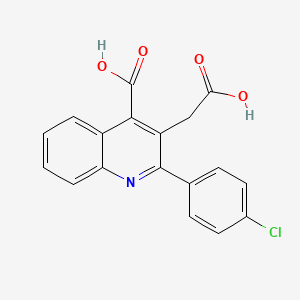
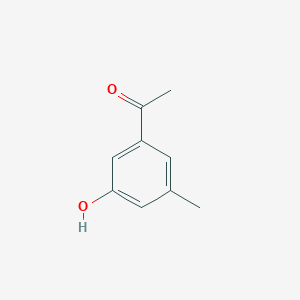
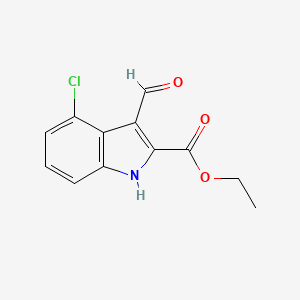
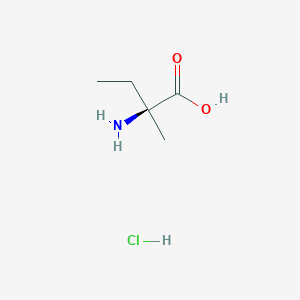
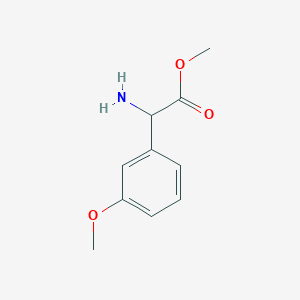
![N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B3137058.png)